2,2,4,7-Tetramethyl-6-[2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1,2,3,4-tetrahydroquinoline
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Overview
Description
2,2,4,7-TETRAMETHYL-6-[2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-1,2,3,4-TETRAHYDROQUINOLINE is a complex heterocyclic compound It features a unique structure that combines a tetrahydroquinoline core with a triazolopyrimidine moiety, making it an interesting subject for various scientific studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,7-TETRAMETHYL-6-[2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of a suitable precursor with a triazolopyrimidine derivative under controlled conditions. The reaction conditions often include the use of catalysts such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,2,4,7-TETRAMETHYL-6-[2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-1,2,3,4-TETRAHYDROQUINOLINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce a new functional group such as a halide or amine.
Scientific Research Applications
2,2,4,7-TETRAMETHYL-6-[2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-1,2,3,4-TETRAHYDROQUINOLINE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It can be used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2,2,4,7-TETRAMETHYL-6-[2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are crucial for certain biological processes. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolopyrimidines: These compounds share the triazolopyrimidine moiety and exhibit similar biological activities.
Tetrahydroquinolines: These compounds share the tetrahydroquinoline core and are known for their diverse pharmacological properties.
Uniqueness
What sets 2,2,4,7-TETRAMETHYL-6-[2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-1,2,3,4-TETRAHYDROQUINOLINE apart is its combination of both the triazolopyrimidine and tetrahydroquinoline structures. This duality provides a unique set of chemical and biological properties that can be exploited for various applications .
Properties
Molecular Formula |
C19H23N5S |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
2,2,4,7-tetramethyl-6-(2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C19H23N5S/c1-11-8-15-13(12(2)10-19(3,4)22-15)9-14(11)16-6-7-20-17-21-18(25-5)23-24(16)17/h6-9,12,22H,10H2,1-5H3 |
InChI Key |
FUNGTFRKXCWQIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=C(C(=C2)C)C3=CC=NC4=NC(=NN34)SC)(C)C |
Origin of Product |
United States |
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